5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide involves several steps. The synthetic routes typically include the formation of the ribofuranosyl moiety, followed by its attachment to the nicotinamide adenine dinucleotide structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide has numerous scientific research applications. In chemistry, it is used as a model compound to study nucleotide interactions and reactions. In biology, it plays a role in understanding cellular processes involving nucleotides. In medicine, it is investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and enzyme regulation. Industrial applications include its use in the development of biochemical assays and diagnostic tools .
Wirkmechanismus
The mechanism of action of 5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as alcohol dehydrogenase, influencing their activity and function. The compound’s effects are mediated through its binding to these enzymes, altering their catalytic properties and impacting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide can be compared with other similar compounds, such as purine ribonucleoside diphosphates and purine ribonucleoside monophosphates. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific ribofuranosyl moiety and its distinct interactions with enzymes and biochemical pathways .
List of Similar Compounds::- Purine ribonucleoside diphosphates
- Purine ribonucleoside monophosphates
- Pentose phosphates
- C-glycosyl compounds
- Glycosylamines
- 6-aminopurines
- Monosaccharide phosphates
- Organic pyrophosphates
- Nicotinamides
- Aminopyrimidines and derivatives
Eigenschaften
Molekularformel |
C21H27N7O14P2 |
---|---|
Molekulargewicht |
663.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H27N7O14P2/c22-18-12-20(26-6-25-18)28(7-27-12)21-16(32)14(30)11(41-21)5-39-44(36,37)42-43(34,35)38-4-10-13(29)15(31)17(40-10)8-1-9(19(23)33)3-24-2-8/h1-3,6-7,10-11,13-17,21,29-32H,4-5H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,25,26)/t10-,11-,13-,14-,15-,16-,17+,21-/m1/s1 |
InChI-Schlüssel |
UINNILASBHZOTM-KMXXXSRASA-N |
Isomerische SMILES |
C1=C(C=NC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Kanonische SMILES |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.